6-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
6-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. The key steps include:
Formation of the Pyridine Intermediate: This involves the reaction of 5-(trifluoromethyl)pyridine with suitable reagents to introduce functional groups necessary for further reactions.
Coupling with Piperazine: The pyridine intermediate is then coupled with piperazine under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine and piperazine derivatives.
Scientific Research Applications
6-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazino}pyridin-3-yl)methanesulfonamide: This compound shares a similar structure but includes a methanesulfonamide group.
Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate: Another structurally related compound with potential pharmacological applications.
Uniqueness
6-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug development and other scientific research areas.
Properties
Molecular Formula |
C16H14F3N5 |
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Molecular Weight |
333.31 g/mol |
IUPAC Name |
6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H14F3N5/c17-16(18,19)12-4-5-14(21-11-12)23-6-8-24(9-7-23)15-3-1-2-13(10-20)22-15/h1-5,11H,6-9H2 |
InChI Key |
ULEMUCHUJCBHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=CC=CC(=N3)C#N |
Origin of Product |
United States |
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